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XPBC-ERCC-3 protein - 146045-44-5

XPBC-ERCC-3 protein

Catalog Number: EVT-1519649
CAS Number: 146045-44-5
Molecular Formula: C6H5N3O
Molecular Weight: 0
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Product Introduction

Overview

The XPBC-ERCC-3 protein, also known as the excision repair cross-complementing group 3 protein, is an essential component of the nucleotide excision repair pathway, which is crucial for maintaining genomic integrity by repairing DNA damage caused by ultraviolet radiation and other environmental factors. The gene encoding this protein is located on chromosome 2 and consists of at least 14 exons spanning approximately 45 kilobases. Mutations in the XPBC-ERCC-3 gene can lead to various genetic disorders, most notably xeroderma pigmentosum, which is characterized by extreme sensitivity to sunlight and a heightened risk of skin cancer .

Source and Classification

The XPBC-ERCC-3 protein is classified within the family of ATP-dependent DNA helicases. It forms part of the general transcription factor IIH complex, which plays dual roles in both gene transcription and DNA repair. Specifically, XPBC-ERCC-3 works alongside another helicase, XP-D (encoded by the ERCC2 gene), to unwind DNA during the transcription process and facilitate the repair of damaged DNA .

Synthesis Analysis

Methods

The synthesis of XPBC-ERCC-3 involves several key steps:

  1. Transcription: The XPBC-ERCC-3 gene is transcribed into messenger RNA in the nucleus.
  2. Translation: The messenger RNA is then translated into the XPBC-ERCC-3 protein in the cytoplasm.
  3. Post-translational Modifications: Following translation, the protein undergoes various modifications that are crucial for its stability and function.

Technical Details

The promoter region of the XPBC-ERCC-3 gene lacks classical elements such as CAAT and TATA boxes but contains a CpG island with several putative GC boxes, indicating a complex regulation of its expression. The transcriptional activity of this promoter is influenced by specific binding sites for transcription factors, particularly Sp1 .

Molecular Structure Analysis

Structure

The molecular structure of XPBC-ERCC-3 includes several functional domains characteristic of helicases:

  • Helicase Domain: Responsible for unwinding DNA.
  • ATP-Binding Domain: Facilitates energy transfer necessary for helicase activity.

Data

Structural studies have revealed that the protein exhibits a typical helicase fold, which is essential for its function in both transcription initiation and DNA repair processes .

Chemical Reactions Analysis

Reactions

XPBC-ERCC-3 participates in several critical biochemical reactions:

  1. DNA Unwinding: The protein binds to double-stranded DNA and unwinds it using energy derived from ATP hydrolysis.
  2. Nucleotide Excision Repair: It plays a role in recognizing and excising damaged nucleotides from DNA strands.

Technical Details

The interaction between XPBC-ERCC-3 and damaged DNA involves specific recognition of lesions, followed by recruitment of additional repair factors to complete the nucleotide excision repair process .

Mechanism of Action

Process

The mechanism of action for XPBC-ERCC-3 can be summarized as follows:

  1. Binding: The protein binds to damaged DNA sites.
  2. Unwinding: Utilizing ATP hydrolysis, it unwinds the DNA helix.
  3. Repair Recruitment: It facilitates the recruitment of other proteins necessary for excising damaged nucleotides and synthesizing new ones.

Data

Studies indicate that mutations in the XPBC-ERCC-3 gene can compromise this mechanism, leading to an inability to effectively repair UV-induced DNA damage .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 89 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

XPBC-ERCC-3 exhibits properties typical of proteins involved in enzymatic reactions:

  • Solubility: Generally soluble in physiological buffers.
  • Stability: Stability can be affected by mutations that alter its structure or folding.

Relevant analyses have shown that mutations leading to amino acid substitutions can significantly impact both the structural integrity and functional capacity of the protein .

Applications

Scientific Uses

XPBC-ERCC-3 has significant implications in biomedical research:

  1. Genetic Studies: Understanding mutations in this gene helps elucidate mechanisms underlying xeroderma pigmentosum and related disorders.
  2. Cancer Research: Insights into how defects in DNA repair contribute to cancer development can inform therapeutic strategies.
  3. Gene Therapy: Potential approaches may involve correcting mutations in the ERCC3 gene to restore normal function.

Research continues to explore its role in various cellular processes beyond DNA repair, including implications for aging and neurodegenerative diseases .

Genomic Context and Molecular Architecture of the *XPBC/ERCC-3* Gene

Genomic Organization and Exon-Intron Structure

The human XPBC/ERCC-3 gene (also designated ERCC3 or XPB) spans approximately 45 kilobases (kb) of genomic DNA and comprises at least 14 exons separated by introns of variable lengths. This structural complexity is conserved across mammalian species and reflects the gene’s critical role in nucleotide excision repair (NER). Notably, exon 3 harbors a non-canonical GC dinucleotide at its donor splice site, deviating from the universal GT-AG rule observed in >99% of human introns. This rare variant may influence splicing kinetics or regulatory control, though its functional impact requires further investigation [1] [3].

Table 1: Exon-Intron Organization of XPBC/ERCC-3

ExonSize (bp)Splice DonorSplice AcceptorNotable Features
187Canonical GTCanonical AGPart of CpG island
2122Canonical GTCanonical AG-
3154Non-canonical GCCanonical AGUnique splice variant
4–14VariablePredominantly GTCanonical AG-

Promoter Region Analysis: GC-Rich Elements and Sp1-Binding Sites

The XPBC/ERCC-3 promoter is confined to a 260-bp region upstream of the major transcription start site and lacks classical regulatory elements like TATA or CAAT boxes. Instead, it is characterized by a high GC content (68%) and three functional Sp1-binding sites (consensus: GGGCGG). Deletion and mutagenesis experiments demonstrate that the proximal Sp1 site (positioned near the transcription start site at -54 bp) is indispensable for basal promoter activity. Band-shift assays confirm specific binding of the Sp1 transcription factor (or Sp1-like factors) to this site, and disruption reduces transcriptional activity by >80% in reporter assays [2] [4].

Transcriptional Heterogeneity: Major and Minor Transcription Start Sites

Transcription initiation occurs at heterogeneous sites, with the major start point mapped to -54 bp relative to the ATG start codon. Minor start sites are distributed within a 40-bp window upstream and downstream of this position. This initiation heterogeneity is consistent with promoters lacking TATA boxes, where transcription pre-initiation complexes assemble diffusely. The absence of a defined initiator element further contributes to variable start site usage, potentially enabling nuanced expression control in different cell types or under stress conditions [2] [4].

Table 2: Transcription Start Sites (TSS) of XPBC/ERCC-3

TSS Position (rel. to ATG)FrequencyFunctional Context
-54 bpMajor (70%)Core promoter region
-62 bpMinorSecondary initiation
-48 bpMinorSecondary initiation

CpG Islands and Bidirectional Promoter Activity

The promoter region, along with exon 1 and intron 1, forms a CpG island—a genomic segment with high GC content and frequent CpG dinucleotides. This island spans ~1.2 kb and includes multiple putative GC boxes, which serve as recognition sites for Sp1 and other zinc-finger transcription factors. Notably, the promoter exhibits bidirectional activity, driving expression of both XPBC/ERCC-3 and an oppositely oriented non-coding RNA. This shared regulatory architecture is also observed in the ERCC-1 gene promoter, with both genes containing a conserved 12-nucleotide element (5ʹ-GTGCGAGAGACC-3ʹ) upstream of a polypyrimidine tract. The functional significance of bidirectionality remains under investigation but may coordinate DNA repair gene expression networks [1] [3].

Table 3: Regulatory Elements in the XPBC/ERCC-3 Promoter

Element TypeSequence/PositionFunction
CpG island-300 to +900 bp (exon1/intron1)Epigenetic regulation, methylation silencing
Sp1-binding site 1-10 to -15 bp (GGGCGG)Essential basal transcription
Sp1-binding site 2-40 to -45 bpTranscriptional enhancement
Conserved 12-nt motif-120 bp (GTGCGAGAGACC)Shared with ERCC-1 promoter

mRNA Stability and 3ʹ-UTR Regulatory Features

Despite containing (AU)-rich elements (AREs) in its 3ʹ-untranslated region (3ʹ-UTR)—typically associated with rapid mRNA decay—XPBC/ERCC-3 transcripts exhibit unexpected stability. Actinomycin D chase experiments reveal a half-life exceeding 3 hours, suggesting compensatory stabilization mechanisms. Potential factors include RNA-binding proteins that counteract ARE-mediated decay or structural elements masking destabilizing motifs. This stability is critical for maintaining constitutive expression of DNA repair machinery, even under non-stress conditions [1] [3].

Properties

CAS Number

146045-44-5

Product Name

XPBC-ERCC-3 protein

Molecular Formula

C6H5N3O

Synonyms

XPBC-ERCC-3 protein

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